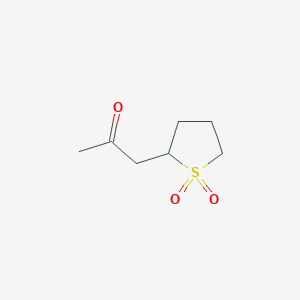

1-(1,1-Dioxothiolan-2-yl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1-dioxothiolan-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZLTKNAKAIBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,1 Dioxothiolan 2 Yl Propan 2 One and Its Structural Analogues

Direct Synthesis Approaches

Direct approaches to γ-keto sulfones often involve the formation of the carbon-sulfur bond and the introduction of the keto functionality in a concerted or sequential manner from acyclic precursors. These methods are advantageous due to their potential for atom economy and straightforward access to the target molecules.

Hydrosulfonylation Protocols for γ-Keto Sulfones

Hydrosulfonylation has emerged as a powerful tool for the synthesis of γ-keto sulfones. This method typically involves the addition of a sulfonyl group and a hydrogen atom across a carbon-carbon multiple bond.

Recent advancements have led to the development of green and convenient metal-free hydrosulfonylation methods. rsc.orgnih.gov These protocols often utilize α,β-unsaturated ketones or ynones as substrates and sodium sulfinates as the sulfonyl source in the absence of stoichiometric oxidants. rsc.orgnih.gov An acid-mediated approach has been shown to be effective for the C-S sulfonylation, providing a straightforward and practical route to a wide range of γ-keto sulfones with broad functional group tolerance. rsc.orgnih.gov

The reaction of various ynones with sodium sulfinates under acid-mediated conditions demonstrates the versatility of this method. For instance, the reaction of 1-phenylprop-2-yn-1-one (B1213515) with sodium benzenesulfonate (B1194179) can proceed to an excellent yield of the corresponding γ-keto sulfone. rsc.org The reaction is tolerant of a variety of substituents on the aromatic ring of the ynone, including both electron-donating and electron-withdrawing groups. rsc.org

| Entry | Ynone Substrate | Sulfinate Reagent | Yield (%) | E/Z Ratio |

| 1 | 1-phenylprop-2-yn-1-one | Sodium benzenesulfonate | 97 | 98:02 |

| 2 | 1-(p-tolyl)prop-2-yn-1-one | Sodium benzenesulfonate | 98 | 98:02 |

| 3 | 1-(4-chlorophenyl)prop-2-yn-1-one | Sodium benzenesulfonate | 92 | 98:02 |

| 4 | 1-(4-methoxyphenyl)prop-2-yn-1-one | Sodium benzenesulfonate | 95 | 95:05 |

Table 1: Examples of γ-keto sulfone synthesis via acid-mediated hydrosulfonylation of ynones. rsc.org

The proposed mechanism for the acid-mediated hydrosulfonylation of α,β-unsaturated ketones involves the activation of the carbonyl group by the acid, followed by the addition of the sulfonyl anion to the unsaturated bond. nih.gov

Oxysulfonylation Strategies

Oxysulfonylation represents another important strategy for the synthesis of keto sulfones. This process involves the simultaneous introduction of a sulfonyl group and an oxygen functionality across a double or triple bond. While many examples focus on the synthesis of β-keto sulfones from alkynes, the underlying principles are relevant to the formation of the keto-sulfone motif.

For instance, a copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols has been developed to afford γ-keto sulfones. uq.edu.au This reaction proceeds via a ring-opening of the cyclopropanol (B106826), followed by sulfonylation. The use of an oxidant, such as tert-butyl hydroperoxide or atmospheric oxygen, is crucial for this transformation. uq.edu.au This method is notable for its mild reaction conditions and tolerance of various functional groups on the cyclopropanol substrate. uq.edu.au

| Entry | Cyclopropanol Substrate | Sulfinate Reagent | Oxidant | Yield (%) |

| 1 | 1-phenylcyclopropan-1-ol | Sodium p-toluenesulfinate | t-BuOOH | 85 |

| 2 | 1-methylcyclopropan-1-ol | Sodium benzenesulfinate | Air | 78 |

| 3 | 1-(4-chlorophenyl)cyclopropan-1-ol | Sodium methanesulfinate | t-BuOOH | 94 |

Table 2: Synthesis of γ-keto sulfones via copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols. uq.edu.au

Electrochemical Synthetic Routes

Electrochemical methods offer a green and sustainable alternative for the synthesis of γ-keto sulfones, avoiding the need for chemical oxidants and metal catalysts. An effective electrochemical rearrangement reaction has been developed to construct γ-keto sulfones that contain a β-quaternary carbon center.

This protocol involves the generation of radicals from benzenesulfonyl hydrazides, which then induce a 1,2-migration of 2-methylallyl alcohol derivatives, leading to the formation of new carbon-carbon and carbon-sulfur bonds. This electrochemical approach has demonstrated good yields and excellent functional group tolerance. The gram-scale reaction has shown potential for industrial applicability.

Radical Coupling Reactions in 1,1-Dioxothiolane-Ketone Formation

Radical coupling reactions provide a powerful avenue for the formation of C-S bonds in the synthesis of γ-keto sulfones. These reactions often proceed through the generation of a sulfonyl radical, which can then add to an unsaturated system.

One such approach involves a metal-free, acid-mediated sulfonylation of α,β-unsaturated ketones with sodium sulfinates. rsc.orgnih.gov While a radical process was initially considered, control experiments using radical scavengers suggested that a radical mechanism could be ruled out in this specific acid-mediated pathway. nih.gov

However, other protocols explicitly utilize radical pathways. For example, the hydrosulfonylation of chalcones with arylsulfonyl hydrazides can be triggered by radical initiators like benzoyl peroxide (BPO) to produce γ-keto sulfones. rsc.org Additionally, silver(I)-promoted radical sulfonylation of allyl and propargyl alcohols with sodium sulfinates has been shown to be an efficient method for preparing γ-keto sulfones. nih.gov These radical-based methods highlight the versatility of synthetic strategies available for accessing this class of compounds.

Precursor-Based Synthetic Strategies

In contrast to direct approaches, precursor-based strategies involve the modification of a pre-existing cyclic sulfone, such as a sulfolene derivative, to introduce the desired keto functionality.

Construction from Sulfolene Derivatives

The synthesis of γ-keto sulfones, including 1-(1,1-dioxothiolan-2-yl)propan-2-one, from sulfolene or sulfolane (B150427) derivatives through a ring-opening mechanism that introduces a ketone functionality is not a well-documented synthetic route in the reviewed literature. The primary reactions of sulfolenes often involve the cheletropic extrusion of sulfur dioxide to form conjugated dienes, a reaction that is synthetically useful but does not lead to the formation of keto sulfones. researchgate.netgoogle.com Similarly, studies on the radical ring-opening of sulfolane derivatives have primarily focused on polymerization reactions to form polysulfones, rather than the synthesis of small-molecule keto sulfones. epo.org While the acylation of sulfolane could be a conceivable route, specific examples leading to the formation of γ-keto sulfones through subsequent ring-opening were not prominently found in the surveyed literature. Therefore, this remains an area with potential for future synthetic exploration.

Utilization of Acyl Halides and Sulfinate Anions

The synthesis of γ-keto sulfones through the direct acylation of sulfinate anions is not a commonly reported pathway. A more traditional and established approach involves the generation of sulfinate salts and their subsequent reaction with appropriate α-halo ketones. researchgate.net This nucleophilic substitution pathway is a cornerstone in the formation of the carbon-sulfur bond essential for the keto sulfone framework.

Once generated, these sulfinate anions serve as potent nucleophiles. The key step for forming the γ-keto sulfone structure is the S-alkylation of the sulfinate with an electrophile containing the keto group. organic-chemistry.org The reaction with an α-haloketone, such as 1-chloro-propan-2-one, provides a direct route to the desired carbon skeleton. This nucleophilic substitution reaction is a general approach for synthesizing β-ketosulfones and can be extended to γ-keto sulfones using appropriate starting materials. researchgate.net A proposed mechanism involves the in situ generation of a γ-keto sulfinate intermediate which then undergoes nucleophilic substitution with an alkyl halide to yield the target γ-keto sulfone. uq.edu.au

| Table 1: General Strategy for γ-Keto Sulfone Synthesis via Sulfinate Alkylation | ||

|---|---|---|

| Step | Reaction | Typical Reagents |

| 1 | Formation of Sulfinate Salt | Reduction of sulfonyl chloride (e.g., using Mg, Na2SO3) nih.govrsc.org |

| 2 | Nucleophilic Substitution | Reaction of sulfinate with an α-halo ketone or other alkyl halide researchgate.netuq.edu.au |

Application of α,β-Unsaturated Ketones and Sulfonyl Reagents

A highly effective and modern approach for the synthesis of γ-keto sulfones involves the conjugate addition of sulfonyl reagents to α,β-unsaturated ketones. rsc.org This Michael addition strategy provides a direct and atom-economical route to the target structure. Recent advancements have focused on metal-free hydrosulfonylation methods, which enhance the green profile of the synthesis. nih.govsemanticscholar.org

In this methodology, a sulfonyl reagent, typically a sodium sulfinate, is reacted with an α,β-unsaturated ketone in the presence of a Brønsted acid promoter. nih.govnih.govrsc.org The acid activates the carbonyl group of the ketone, facilitating the nucleophilic attack of the sulfonyl anion at the β-position. semanticscholar.org This process is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups on both the unsaturated ketone and the sulfonyl reagent. nih.govnih.gov The reaction can be performed without the need for metal catalysts or stoichiometric oxidants, which are often required in traditional methods. semanticscholar.orgrsc.org

The scope of this reaction is broad, encompassing various ynones and vinyl ketones, which react with sodium sulfinates to provide the corresponding γ-keto sulfones in good to excellent yields. nih.govrsc.org Sulfinamides have also been explored as a source of the sulfone moiety, further expanding the versatility of this approach. nih.gov

| Table 2: Synthesis of γ-Keto Sulfones via Metal-Free Hydrosulfonylation nih.govnih.gov | |||

|---|---|---|---|

| Unsaturated Substrate | Sulfonyl Reagent | Conditions | Yield |

| Ynones | Sodium Sulfinates | Acid-mediated (e.g., 4-chlorobenzoic acid) | High to excellent (71-98%) |

| Vinyl Ketones | Sodium Sulfinates | Acid-mediated | Good to excellent |

| Michael Acceptors | Sulfinamides | HBF4, CH3CN, rt | Good to high |

Enantioselective and Stereoselective Synthesis of Chiral Analogues

The development of synthetic routes to chiral sulfones is of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. rsc.orgbohrium.com Creating chiral analogues of this compound, where a stereocenter is located adjacent to the sulfone group, can be achieved through several established asymmetric synthesis strategies.

One of the most powerful methods is the catalytic asymmetric hydrogenation of unsaturated sulfones. rsc.orgrsc.org This approach utilizes transition metal catalysts (such as rhodium, ruthenium, or iridium) complexed with chiral ligands to achieve high enantioselectivity in the reduction of a double bond within an α,β-unsaturated sulfone precursor. rsc.org This method is highly efficient for producing both α-chiral and β-chiral sulfones with excellent yields and enantiomeric excesses (ee). rsc.org

Another prominent strategy is the enantioselective conjugate addition to vinyl sulfones. bohrium.com This involves the reaction of a nucleophile with a vinyl sulfone in the presence of a chiral catalyst, which can be a metal complex or an organocatalyst. bohrium.com This method establishes the stereocenter during the key carbon-sulfur or carbon-carbon bond-forming step. Asymmetric Michael additions and cycloaddition reactions have been successfully employed to generate a wide array of enantioenriched sulfones with high yields and selectivities. bohrium.com

These methodologies provide a robust toolkit for accessing optically pure analogues, which is crucial for applications in medicinal chemistry and materials science.

Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is an increasingly important goal in modern organic synthesis. The production of this compound and its analogues can be designed to be more environmentally benign by selecting sustainable starting materials, reducing waste, and avoiding hazardous reagents. flinders.edu.au

The metal-free, acid-mediated hydrosulfonylation of α,β-unsaturated ketones is a prime example of a green synthetic route. nih.govnih.gov This method offers several advantages over traditional approaches:

Metal-Free Catalysis : It avoids the use of potentially toxic and expensive heavy metal catalysts. semanticscholar.orgrsc.org

Atom Economy : As a conjugate addition reaction, it incorporates a majority of the atoms from the starting materials into the final product, minimizing waste. nih.gov

Mild Conditions : The reactions are often performed at room temperature, reducing energy consumption. nih.govrsc.org

Avoidance of Harsh Oxidants : The direct introduction of the sulfone moiety circumvents the need for strong oxidizing agents that are often used to convert sulfides to sulfones, which can generate hazardous byproducts. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 1,1 Dioxothiolan 2 Yl Propan 2 One

Reactivity of the Propan-2-one Moiety

The propan-2-one portion of the molecule contains a carbonyl group and two sets of α-hydrogens, making it a hub for various chemical transformations. The adjacent sulfone group profoundly activates this moiety.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon in 1-(1,1-dioxothiolan-2-yl)propan-2-one is highly electrophilic due to the inductive effect of the neighboring sulfone group. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reagents: Reaction with organometallic reagents like methylmagnesium bromide (CH₃MgBr) or butyllithium (B86547) (BuLi) introduces new alkyl or aryl groups, leading to the formation of tertiary alcohols.

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 1-(1,1-dioxothiolan-2-yl)propan-2-ol. nih.gov

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) results in the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

The activated α-hydrogens also allow the molecule to participate in condensation reactions . In the presence of a base, the molecule can form an enolate that can then act as a nucleophile. A classic example is the aldol (B89426) condensation , where the enolate of one molecule can attack the carbonyl group of another, forming a β-hydroxy ketone. organic-chemistry.org Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ketone, a reaction driven by the formation of a conjugated system.

Table 1: Representative Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Product Type |

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |

| Aldol Addition | Base (e.g., NaOH) | β-Hydroxy Ketone |

| Aldol Condensation | Base, Heat | α,β-Unsaturated Ketone |

Enolate Chemistry and Alpha-Functionalization

The presence of the sulfone group significantly increases the acidity of the α-hydrogens. wikipedia.org The molecule has two types of α-hydrogens: those on the methyl group (C1) and the single hydrogen on the carbon adjacent to the sulfolane (B150427) ring (C3). The C3-H is particularly acidic due to the combined electron-withdrawing effects of both the carbonyl and the sulfone groups.

This allows for the regioselective formation of enolates under controlled conditions:

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures preferentially removes the less hindered proton from the methyl group.

Thermodynamic Enolate: Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more stable enolate formed by removing the more acidic proton at the C3 position.

Once formed, these enolates are potent nucleophiles and can react with various electrophiles in alpha-functionalization reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-position. This is a powerful tool for carbon-carbon bond formation. acs.org

Halogenation: In the presence of a base, reaction with halogens (Cl₂, Br₂, I₂) leads to α-halogenation. wikipedia.org Due to the increased acidity of the remaining α-hydrogens after the first halogenation, polyhalogenation can occur under basic conditions. wikipedia.orgtandfonline.com Monohalogenation can be achieved under acidic conditions. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β-dicarbonyl compounds.

Table 2: Alpha-Functionalization Reactions via Enolate Intermediates

| Functionalization | Electrophile | Product |

| Alkylation | R-X (e.g., CH₃I) | α-Alkyl γ-Keto Sulfone |

| Halogenation | X₂ (e.g., Br₂) | α-Halo γ-Keto Sulfone |

| Acylation | RCOCl | α-Acyl γ-Keto Sulfone (a β-diketone derivative) |

Rearrangement Reactions

The ketone functionality allows this compound to undergo characteristic rearrangement reactions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. wikipedia.orgnih.gov The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The migratory aptitude of the adjacent groups determines the regioselectivity. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the (1,1-dioxothiolan-2-yl)methyl group (a substituted primary alkyl) is expected to migrate in preference to the methyl group, yielding (1,1-dioxothiolan-2-yl)methyl acetate. organic-chemistry.org

Favorskii Rearrangement: This rearrangement occurs in α-halo ketones upon treatment with a base. ddugu.ac.inwikipedia.org If this compound is first halogenated at the C3 position, the resulting α-halo ketone can undergo a Favorskii rearrangement. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile (e.g., hydroxide (B78521) or alkoxide). wikipedia.orgpurechemistry.orgyoutube.com This would ultimately lead to a carboxylic acid derivative with a rearranged carbon skeleton.

Reactivity of the 1,1-Dioxothiolane Ring System

The 1,1-dioxothiolane ring, a derivative of sulfolane, is a five-membered heterocyclic sulfone. While generally stable, this ring can participate in specific reactions, particularly those involving cleavage of the carbon-sulfur bonds.

Ring-Opening Reactions

The sulfolane ring can be opened under certain reductive or nucleophilic conditions. The stability of the sulfinate anion as a leaving group facilitates these processes.

Reductive Cleavage: Strong reducing agents can cleave the C-S bonds. For instance, treatment with sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂) can lead to the reductive removal of the sulfone group, which may be accompanied by ring opening.

Nucleophilic Attack: While the ring is generally resistant to nucleophiles, attack at the carbon alpha to the sulfone group (C2 or C5) is possible under harsh conditions or with specific activating groups. The presence of the adjacent ketone in this compound could potentially facilitate such reactions by further polarizing the C-S bond or by participating in an intramolecular fashion after initial reaction at the carbonyl.

Transformations at the Sulfone Group

The sulfone functional group itself is typically one of the least reactive sulfur functionalities, but it can be transformed under specific, often reductive, conditions. thieme-connect.comresearchgate.net

Reductive Desulfonylation: This is a key transformation where the sulfone group is completely removed and replaced with two hydrogen atoms. wikipedia.orgorganicreactions.org This reaction effectively cleaves the C-S bonds, excising the SO₂ unit from the molecule. Reagents like sodium amalgam, aluminum amalgam, or samarium(II) iodide are commonly used for this purpose. wikipedia.orgresearchgate.net In the case of this compound, complete desulfonylation would lead to the formation of 5-hydroxyhexan-2-one after workup, following the cleavage of both C-S bonds and reduction of the resulting aldehyde.

Ramberg–Bäcklund Reaction: This powerful reaction converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide in the presence of a strong base. wikipedia.orgorganic-chemistry.org For this to occur with this compound, halogenation at a carbon adjacent to the sulfone (C2 or C5 of the thiolane ring) would be required. The mechanism involves deprotonation at the other α-carbon, intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone intermediate, which then spontaneously eliminates SO₂ to form a double bond. wikipedia.orgresearchgate.net This reaction provides a unique pathway for forming cyclic alkenes from cyclic sulfones. organic-chemistry.org

Table 3: Transformations Involving the Sulfone Group

| Reaction | Precursor Requirement | Reagent(s) | Product Type |

| Reductive Desulfonylation | None | Na/Hg or SmI₂ | Acyclic keto-alcohol |

| Ramberg-Bäcklund | α-Halogenation on ring | Strong Base (e.g., KOH) | Cycloalkene |

Influence of the Sulfone Moiety on Adjacent Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by the adjacent sulfone moiety. The sulfonyl group is a potent electron-withdrawing group, often more so than a carbonyl group. researchgate.netrsc.org This strong inductive effect decreases the electron density on the neighboring carbonyl carbon, enhancing its electrophilicity. Consequently, the carbonyl group in β-ketosulfones is more susceptible to nucleophilic attack compared to ketones that lack this adjacent sulfone.

In the context of asymmetric transfer hydrogenation, the sulfone group can act as a directing group. nih.gov Studies on related β-ketosulfones have shown that the sulfone moiety influences the stereochemical outcome of the reduction of the adjacent ketone. nih.gov It is proposed that in the transition state, the bulky and polar sulfone group orients itself to minimize steric and electronic repulsions with the catalyst, thereby directing the hydride attack to a specific face of the carbonyl group. nih.gov For instance, in reductions using certain ruthenium catalysts, the sulfone group typically adopts a position distal from the catalyst's η6-arene ring, guiding the stereochemistry of the resulting alcohol. nih.gov

Table 1: Comparison of Electronic Effects of Sulfonyl and Carbonyl Groups

| Functional Group | Primary Electronic Effect | Influence on Adjacent Carbonyl |

| Sulfonyl (-SO₂-) | Strong electron-withdrawing (inductive) | Increases electrophilicity and α-proton acidity. researchgate.net |

| Carbonyl (-CO-) | Electron-withdrawing (inductive and resonance) | More efficient at delocalizing negative charge (e.g., in enolates). researchgate.net |

Radical Reactions Involving the Compound

The class of β-ketosulfones, to which this compound belongs, is known to participate in various radical reactions. The sulfonyl group can be involved in the generation of sulfonyl radicals, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net These reactions often proceed via the cleavage of the carbon-sulfur bond.

Recent developments have shown that sulfonyl-containing compounds can undergo desulfonylation through radical processes, where the sulfonyl group acts as a leaving group. acs.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfone.

Furthermore, β-ketosulfones can be synthesized through radical pathways. One such method involves the photo-induced, catalyst-free reaction between enamides and sulfonyl compounds in the presence of hexafluoroisopropanol (HFIP). researchgate.net Mechanistic studies suggest this proceeds via a radical mechanism initiated by hydrogen-bonding electron transfer. researchgate.net Another approach involves the visible-light-mediated photoredox-catalyzed reaction of silyl (B83357) enol ethers with sources of sulfur dioxide and nitrogen radical precursors to form β-ketosulfonamides, a related class of compounds. chemrxiv.org These methods highlight the accessibility of β-keto sulfone structures through radical intermediates.

While specific radical reactions involving this compound are not extensively detailed in the provided literature, the established reactivity of the β-ketosulfone functional group suggests its potential to serve as a precursor to carbon-centered radicals via desulfonylation or to be formed through the trapping of sulfonyl radicals. acs.orgchemrxiv.org

Table 2: Examples of Radical Reactions Relevant to β-Ketosulfones

| Reaction Type | Key Intermediates | Description |

| Photo-induced Synthesis | Radical cations, Sulfonyl radicals | A catalyst-free synthesis of β-ketosulfones from enamides, initiated by H-bonding electron transfer. researchgate.net |

| Photoredox Catalysis | Sulfamoyl radicals | A three-component synthesis of β-ketosulfonamides using a visible-light photoredox catalyst. chemrxiv.org |

| Desulfonylation | Carbon-centered radicals | The sulfonyl group acts as a leaving group in radical transformations, enabling further functionalization. acs.org |

Mechanistic Studies of Key Transformations

Mechanistic investigations into the reactions of β-ketosulfones provide insight into the transformations of this compound.

Reductions: In asymmetric transfer hydrogenation (ATH) of ketones bearing a sulfone group, the mechanism involves the formation of a transition state where the catalyst, substrate, and hydrogen donor are assembled. nih.gov For β-ketosulfones, the sulfone group plays a crucial role in controlling the stereochemistry. It is proposed that the sulfone group orients itself to be distal from the bulky arene ligand of the ruthenium catalyst, which allows for a productive electrostatic interaction between the catalyst and the substrate's aromatic substituent, if present. nih.gov This preferred orientation dictates the facial selectivity of the hydride transfer to the carbonyl group. nih.gov

Radical Formations: The synthesis of β-ketosulfones can proceed through a radical mechanism initiated by H-bonding electron transfer (Hb-ET). researchgate.net In a photo-induced, catalyst-free method, an acid-promoted interaction between an enamide and hexafluoroisopropanol (HFIP) is believed to initiate the radical reaction, leading to the formation of the β-ketosulfone structure. researchgate.net

Acid-Catalyzed Transformations: In related systems, such as 3-(furan-2-yl)-1,3-diarylpropan-1-ones, acid catalysis can initiate key transformations. mdpi.com The presence of an electron-withdrawing group, analogous to the sulfone in the target compound, facilitates the enolization of the ketone. This enol can then act as a nucleophile in subsequent intramolecular reactions. mdpi.com For this compound, acid- or base-catalyzed enolization is a plausible initial step for various condensations and cyclization reactions.

Hydrosulfonylation Reactions: While many reactions involving sulfones have radical character, not all do. For instance, the synthesis of γ-keto sulfones via the hydrosulfonylation of α,β-unsaturated ketones has been investigated. nih.gov Radical scavenger experiments in some systems showed that the reaction was not inhibited, suggesting that a radical process could be ruled out. Instead, a proposed mechanism involves the activation of the unsaturated ketone by a Brønsted acid, followed by a conjugate addition of the sulfinate nucleophile. nih.gov This highlights that the reaction pathway—radical versus ionic—is highly dependent on the specific substrates and conditions.

Table 3: Summary of Mechanistic Principles

| Transformation | Proposed Mechanism | Key Step/Intermediate |

| Asymmetric Transfer Hydrogenation | Non-covalent interaction in transition state | Steric/electronic control by the sulfone group directing hydride attack. nih.gov |

| Photo-induced Synthesis | H-bonding electron transfer (Hb-ET) | Generation of radical intermediates promoted by acid and HFIP. researchgate.net |

| Acid-Catalyzed Cyclization | Intramolecular nucleophilic attack | Enolization facilitated by an electron-withdrawing group. mdpi.com |

| Hydrosulfonylation (of ynones) | Conjugate Addition | Acid activation of the ketone followed by nucleophilic attack by sulfinate. nih.gov |

Derivatization Strategies and Analogue Development Based on the 1 1,1 Dioxothiolan 2 Yl Propan 2 One Scaffold

Modifications at the Propan-2-one Chain

The propan-2-one chain is a primary site for chemical modification due to the presence of two key reactive centers: the carbonyl group and the adjacent active methylene (B1212753) group. The methylene protons are acidic due to the electron-withdrawing effects of both the flanking carbonyl and sulfonyl groups, facilitating the formation of a stabilized enolate for subsequent reactions. rsc.orgresearchgate.net

Condensation Reactions: A principal strategy for modifying the side chain is through condensation reactions at the active methylene position. The Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a ketone or aldehyde, is a prominent example. wikipedia.orgsigmaaldrich.com Reacting 1-(1,1-dioxothiolan-2-yl)propan-2-one with various aromatic or heterocyclic aldehydes in the presence of a mild base catalyst (e.g., piperidine, pyridine) can yield a range of α,β-unsaturated ketone derivatives. purechemistry.orgjk-sci.com This reaction introduces new substituents and extends the conjugation of the system, significantly altering the molecule's size, shape, and electronic properties.

Table 1: Representative Knoevenagel Condensation Reactions with β-Ketosulfones

| Aldehyde Reactant | Base/Solvent | Product Structure | Reference |

|---|---|---|---|

| Benzaldehyde | Piperidine/Ethanol | 1-(1,1-Dioxothiolan-2-yl)-3-phenylbut-1-en-3-one | wikipedia.org |

| 4-Nitrobenzaldehyde | Pyrrolidine/Toluene | 1-(1,1-Dioxothiolan-2-yl)-3-(4-nitrophenyl)but-1-en-3-one | purechemistry.org |

Note: The product structures are illustrative based on the general outcome of the Knoevenagel condensation.

Synthesis of Heterocyclic Analogues: The β-ketosulfone motif is an excellent synthon for constructing various heterocyclic rings. A common and powerful method is the Paal-Knorr synthesis or related cyclocondensations. For instance, reaction with hydrazine (B178648) or its derivatives provides a direct route to pyrazole-containing analogues. youtube.com This reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. nih.gov This strategy is widely employed in drug discovery to replace the flexible β-dicarbonyl system with a rigid, planar, and medicinally relevant heterocycle. beilstein-journals.orgnih.gov

Table 2: Synthesis of Pyrazole Derivatives from β-Dicarbonyl Compounds

| Reagent 1 | Reagent 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acetic Acid, Reflux | 3,5-Disubstituted Pyrazole | youtube.com |

| β-Ketoester | Phenylhydrazine | Ethanol, Reflux | 1-Phenyl-5-substituted-pyrazol-3-one | researchgate.net |

Note: This table illustrates general transformations for creating pyrazoles from 1,3-dicarbonyl precursors, a strategy applicable to this compound.

Functionalization of the 1,1-Dioxothiolane Ring

Direct functionalization of the saturated 1,1-dioxothiolane (sulfolane) ring is challenging due to its general inertness. Therefore, derivatization strategies often rely on the synthesis of the target molecule from already functionalized sulfolane (B150427) precursors. acs.org A variety of synthetic methods can be employed to prepare substituted tetrahydrothiophene-1,1-dioxides, which can then be elaborated to incorporate the propan-2-one side chain.

Methods for preparing substituted sulfolanes include the cycloaddition of sulfenes with activated alkenes or the chemical modification of more reactive precursors like thiophene-1,1-dioxides. utexas.edu For example, substituted thiophene-1,1-dioxides can be prepared through Stille cross-coupling reactions, which allows for the introduction of a wide range of aryl or vinyl substituents. nih.gov Subsequent reduction of the double bonds in the thiophene (B33073) dioxide ring would yield the corresponding substituted sulfolane.

Furthermore, sulfolane rings can be fused with other ring systems, such as oxazolidinones or morpholinones, by starting with appropriately functionalized amino alcohols of the sulfolane series and treating them with cyclizing agents. researchgate.netresearchgate.net These fused systems introduce significant structural complexity and conformational rigidity. While not direct functionalization, the use of unsaturated sulfolane derivatives in radical ring-opening polymerization highlights methods for introducing chemical handles onto the ring that can be exploited for further reactions. mdpi.comnih.gov

Synthesis of Hybrid Structures Incorporating the Sulfone-Ketone Motif

Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a powerful strategy in drug design. The this compound scaffold can serve as a versatile building block in multicomponent reactions (MCRs) to generate complex hybrid structures in a single step. mdpi.com

A notable example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. beilstein-journals.org Using a cyclic β-ketosulfone like this compound in place of the traditional β-ketoester allows for the synthesis of novel dihydropyrimidinones (or thiones) fused or substituted with the sulfolane moiety. These products incorporate the sulfone group as a stable, polar, and effective hydrogen bond acceptor, potentially improving pharmacokinetic properties. The reaction proceeds with high chemo- and regioselectivity, accommodating a wide range of aromatic and heterocyclic aldehydes. beilstein-journals.org

Table 3: Biginelli-Type Multicomponent Reaction for Hybrid Synthesis

| Component 1 (β-Dicarbonyl) | Component 2 (Aldehyde) | Component 3 (Urea) | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|---|

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | 4-Chlorobenzaldehyde | Urea | Yb(OTf)₃, Solvent-free | Dihydropyrimidinone | beilstein-journals.org |

| Ethyl Acetoacetate | Benzaldehyde | Thiourea | HCl, Ethanol | Dihydropyrimidinethione | beilstein-journals.org |

Note: This table showcases the versatility of the Biginelli reaction with various components, including cyclic β-ketosulfones.

Design and Synthesis of Conformationally Constrained Analogues

Reducing the conformational flexibility of a molecule is a well-established strategy in medicinal chemistry to enhance binding affinity for a biological target, improve selectivity, and optimize pharmacokinetic profiles. researchgate.net For the this compound scaffold, conformational constraint can be achieved by introducing additional cyclic structures, leading to either spirocyclic or fused-ring systems.

Spirocyclic Analogues: The synthesis of spirocyclic sulfones involves creating a system where the C2 carbon of the dioxothiolane ring is a spiro-center, shared with a second ring. This rigidly fixes the relative orientation of the two rings. Recent advances in synthetic chemistry have provided efficient routes to spirocyclic vinyl sulfones and spirocyclic β-ketosulfones through cascade reactions, such as radical cyclizations or base-mediated intramolecular Michael additions. rsc.orgrsc.orgmdpi.com These methods allow for the construction of diverse and complex spirocyclic scaffolds that lock the conformation of the side chain relative to the sulfone ring. nih.govresearchgate.net

Fused-Ring Analogues: An alternative approach to conformational restriction is the creation of fused-ring systems, where the dioxothiolane ring shares two or more atoms with another ring. libretexts.org Such systems can be synthesized via intramolecular cyclization reactions. nih.gov For example, a substituent introduced on the propan-2-one chain could be designed to react with a position on the sulfolane ring, or vice versa, to form a new bicyclic or polycyclic framework. researchgate.net These rigid structures drastically reduce the number of accessible conformations, which can be highly beneficial for locking the molecule into a bioactive conformation. researchgate.net

Table 4: Strategies for Conformational Constraint

| Strategy | Description | Key Synthetic Approach | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Spirocyclization | Two rings share a single carbon atom (spiro-center). | Radical cyclization of sulfone-tethered precursors. | Spiro[4.X]alkane sulfone | rsc.orgrsc.org |

| Ring Fusion | Two rings share two adjacent atoms, forming a bicyclic system. | Intramolecular cyclization of functionalized sulfolanes. | Fused bicyclic sulfone | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 1 1,1 Dioxothiolan 2 Yl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(1,1-dioxothiolan-2-yl)propan-2-one. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, their connectivity, and the stereochemical arrangement of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the sulfolane (B150427) ring and the propan-2-one side chain. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the carbonyl group. The proton at the C2 position of the sulfolane ring, being adjacent to both the sulfonyl group and the acetyl group, would appear as a multiplet at a downfield-shifted position. The protons on the C3, C4, and C5 positions of the sulfolane ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the propan-2-one moiety is expected to have a characteristic chemical shift in the downfield region (around 200 ppm). The carbons of the sulfolane ring will be influenced by the sulfonyl group, with the C2 and C5 carbons appearing at a higher chemical shift compared to the C3 and C4 carbons. The methyl carbon of the acetyl group will resonate at a higher field.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the preferred conformation of the molecule in solution. Cross-peaks in the NOESY spectrum would indicate through-space proximity between specific protons, providing insights into the spatial arrangement of the propan-2-one side chain relative to the sulfolane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | ~2.2 | s |

| H-2 (sulfolane) | ~3.5-3.8 | m |

| H-3 (sulfolane) | ~2.0-2.4 | m |

| H-4 (sulfolane) | ~2.0-2.4 | m |

| H-5 (sulfolane) | ~3.0-3.3 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acetyl) | ~205 |

| CH₃ (acetyl) | ~30 |

| C-2 (sulfolane) | ~60-65 |

| C-3 (sulfolane) | ~25-30 |

| C-4 (sulfolane) | ~25-30 |

| C-5 (sulfolane) | ~50-55 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₂O₃S).

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak is expected to be observed. Key fragmentation pathways would likely involve the cleavage of the bond between the sulfolane ring and the propan-2-one side chain. The loss of the acetyl group (CH₃CO•) would result in a significant fragment ion. Another prominent fragmentation pathway would be the loss of sulfur dioxide (SO₂) from the sulfolane ring, a characteristic fragmentation for sulfones. Further fragmentation of the side chain and the remaining ring structure would provide additional structural information. The mass spectrum of the parent compound, sulfolane, shows a molecular ion at m/z 120 and major fragment ions at m/z 56 and 41, corresponding to the loss of SO₂ and subsequent fragmentation. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]⁺ |

| 133 | [M - CH₃CO]⁺ |

| 112 | [M - SO₂]⁺ |

| 70 | [C₄H₆O]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the sulfonyl and carbonyl groups. The sulfonyl group (SO₂) will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch in the range of 1160-1120 cm⁻¹. The carbonyl group (C=O) of the ketone will show a strong absorption band around 1715 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methylene (B1212753) and methyl groups will be observed in their respective regions. For the parent sulfolane, characteristic IR peaks are observed for the SO₂ group. chemicalbook.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The S=O stretching vibrations are also Raman active. The C-S bond vibrations within the sulfolane ring are expected to be more prominent in the Raman spectrum compared to the IR spectrum. The C-C and C-H vibrations will also be observable. Studies on related cyclic sulfones have utilized Raman spectroscopy to investigate structural and dynamical behavior. aps.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (ketone) | ~1715 (strong) | ~1715 (weak) |

| SO₂ (asymmetric stretch) | ~1320 (strong) | ~1320 (moderate) |

| SO₂ (symmetric stretch) | ~1140 (strong) | ~1140 (strong) |

| C-H (stretch) | ~2900-3000 (moderate) | ~2900-3000 (strong) |

| C-S (stretch) | ~650-750 (weak) | ~650-750 (moderate) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Analogues

While a crystal structure for this compound itself may not be readily available, X-ray crystallography of closely related derivatives and analogues provides invaluable insight into the solid-state conformation and intermolecular interactions. The sulfolane ring is known to adopt a twisted or envelope conformation in the solid state, depending on the substituents. The analysis of crystal structures of other 2-substituted sulfolane derivatives would reveal information about bond lengths, bond angles, and the preferred orientation of the substituent relative to the ring. This data is crucial for understanding steric and electronic effects that govern the molecule's three-dimensional structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): Due to its polarity, reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 or a more polar embedded stationary phase could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the ketone functionality provides a chromophore, or with a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer. HPLC methods have been developed for the analysis of various sulfones. sielc.commdpi.comwalshmedicalmedia.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, provided it has sufficient volatility and thermal stability. A polar capillary column would be appropriate for this analysis. GC-MS has the advantage of providing both retention time for quantification and a mass spectrum for identification. Derivatization may not be necessary but could be explored to improve chromatographic properties if needed. GC-MS is a common technique for the analysis of keto-sulfones and related compounds. mdpi.comnih.gov

Table 5: Illustrative Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 210 nm) |

| GC-MS | Polar capillary column (e.g., DB-WAX) | Helium | Mass Spectrometry (EI) |

Computational and Theoretical Investigations of 1 1,1 Dioxothiolan 2 Yl Propan 2 One Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule. For 1-(1,1-Dioxothiolan-2-yl)propan-2-one, these calculations can predict its stability, reactivity, and the nature of its chemical bonds.

Detailed DFT studies on related sulfolane (B150427) and sulfone derivatives reveal key electronic features that are applicable to the target molecule. nih.govmdpi.com The highly polar sulfone group (SO₂), with its electron-withdrawing nature, significantly influences the electron distribution across the entire molecule. acs.org This is reflected in the molecular electrostatic potential (MEP) map, which visually represents the charge distribution. The MEP would show a region of high negative potential around the oxygen atoms of the sulfone and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions, known as σ-holes, may be present on the surface of the sulfur atom, making it a potential site for nucleophilic interaction. acs.orgmdpi.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. mdpi.com For sulfone-containing molecules, the HOMO is often localized on the sulfone group, meaning oxidation (the removal of an electron) typically occurs there. acs.org The LUMO, representing the region most likely to accept an electron, would be influenced by both the sulfone and the ketone functionalities. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. mdpi.com Quantum chemical descriptors derived from these energies, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of reactivity. researchgate.net

| Parameter | Representative Calculated Value | Significance |

| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating ability; relates to oxidation potential. acs.org |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; relates to reduction potential. nih.gov |

| HOMO-LUMO Gap (ΔE) | 6.0 to 7.5 eV | Correlates with chemical stability and reactivity. mdpi.com |

| Dipole Moment (μ) | 4.5 to 5.5 Debye | Measures overall polarity, influencing solubility and intermolecular forces. nih.govacs.org |

| Max Negative MEP | -40 to -50 kcal/mol | Located on sulfone/carbonyl oxygens, indicating sites for electrophilic attack. acs.org |

| Max Positive MEP | +25 to +35 kcal/mol | May be located on sulfur (σ-hole), indicating sites for nucleophilic attack. acs.org |

Note: The values in this table are representative estimates based on computational studies of sulfolane and related sulfone derivatives, as specific data for this compound is not available in the cited literature. The exact values depend on the level of theory and basis set used.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The inherent flexibility of the five-membered thiolane dioxide ring and the rotation around the single bond connecting it to the propanone side chain lead to a complex conformational landscape.

Five-membered rings like sulfolane are known to be non-planar, adopting puckered conformations to relieve torsional strain. rsc.org The two most representative conformations are the "envelope" (E), where one atom is out of the plane of the other four, and the "twist" (T), where two adjacent atoms are on opposite sides of a plane containing the other three. rsc.org These conformers often have very low energy barriers for interconversion, a process known as pseudorotation. rsc.org The presence of the propan-2-one substituent at the C2 position significantly influences this landscape. Computational studies on substituted five-membered rings show that the energetic preference for a substituent to be in a pseudo-axial versus a pseudo-equatorial position is governed by steric and electronic effects. rsc.org For this compound, different envelope and twist forms of the ring, combined with the substituent's orientation, would represent various local minima on the potential energy surface.

Furthermore, rotation around the C-C bond linking the ring to the side chain introduces additional conformers (rotamers). The relative orientation of the carbonyl group with respect to the sulfolane ring will define different rotational isomers with distinct energies. Calculating the potential energy surface by systematically changing the key dihedral angles allows for the identification of the most stable, low-energy conformers and the energy barriers separating them. researchgate.net

| Conformation Feature | Description | Predicted Stability Preference |

| Ring Pucker | Envelope (E) vs. Twist (T) conformations of the sulfolane ring. rsc.org | The energy difference is typically small (< 2 kcal/mol), leading to a flexible ring. rsc.org |

| Substituent Position | Pseudo-axial vs. Pseudo-equatorial orientation of the propanone group. | The preference depends on minimizing steric hindrance and optimizing electronic interactions. rsc.org |

| Side-Chain Rotation | Rotation around the C2-C(propanone) bond, varying the carbonyl group's orientation. | Certain rotamers will be favored to reduce steric clashes with the ring. |

Note: The stability preferences are qualitative predictions based on general conformational analysis of substituted five-membered rings. Specific energy differences require dedicated calculations for the target molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its behavior in a condensed phase, such as in a solution, revealing crucial information about intermolecular interactions. nih.gov

To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov While general force fields exist, accurate simulations of novel molecules often require the development of refined, specific parameters, which can be derived from high-level quantum chemical calculations. nih.gov

Simulating this compound in a solvent like water would allow for the characterization of its solvation shell. aip.org By analyzing the trajectories of the solvent molecules around the solute, properties such as radial distribution functions can be calculated. These functions reveal the probable distances between specific atoms of the solute and solvent, identifying hydrogen bonds and other key interactions. nih.gov For instance, the oxygen atoms of the sulfone and ketone groups are expected to act as strong hydrogen bond acceptors. The high dipole moment of the molecule suggests that dipole-dipole interactions will also play a significant role in its interaction with other polar molecules. acs.orgresearchgate.net MD simulations can also be used to predict macroscopic properties like diffusion coefficients and viscosity. aip.org

| Simulation Parameter | Description | Relevance to this compound |

| Force Field | A set of equations and parameters describing the potential energy of the system. | Essential for accurately modeling the molecule's geometry and interactions. Refined parameters for the sulfone group are critical. nih.gov |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent. | An explicit solvent model is necessary to study specific intermolecular interactions like hydrogen bonding. aip.org |

| Simulation Time | The duration of the simulation (typically nanoseconds to microseconds). | Must be long enough to allow for adequate sampling of molecular motions and interactions. |

| Analysis Method | Radial Distribution Functions (RDFs), hydrogen bond analysis, diffusion coefficients. | RDFs would quantify the structure of the solvation shell around the polar SO₂ and C=O groups. nih.gov |

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, mechanistic studies can explore the reactivity of both the ketone and the sulfone-containing ring.

The ketone functionality offers several potential reaction pathways. The α-protons on the methylene (B1212753) group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then participate in various C-C bond-forming reactions, such as alkylation or aldol (B89426) condensation. DFT calculations can be used to model the entire reaction coordinate for such a process, identifying the transition state structure and its associated energy barrier (activation energy), which determines the reaction rate. researchgate.net Similarly, the mechanism of ketone reduction to the corresponding alcohol can be computationally studied, comparing different reducing agents and pathways. The sulfone group can act as a directing group in certain reactions, influencing the stereochemical outcome. researchgate.netnih.gov

The sulfolane ring itself, while generally stable, can undergo reactions under specific conditions. researchgate.net For example, computational studies on related unsaturated sulfolenes have explored mechanisms of ring-opening polymerization. mdpi.com While the saturated sulfolane ring is more robust, theoretical calculations could investigate its stability and potential decomposition pathways under harsh thermal or electrochemical conditions, calculating the energy barriers for C-S bond cleavage.

| Reaction Type | Description | Computational Insight | Representative Activation Energy (Ea) |

| Enolate Formation | Deprotonation at the α-carbon to the ketone. | Calculation of pKa and the energy barrier for proton abstraction by a chosen base. | 10 - 20 kcal/mol |

| Ketone Reduction | Hydride addition to the carbonyl carbon. | Modeling the approach of a hydride reagent and locating the transition state for C-O bond formation. nih.gov | 5 - 15 kcal/mol |

| Sulfa-Michael Addition | Addition of a nucleophile to an activated α,β-unsaturated sulfone. | While not directly applicable, studies on related systems show how the sulfone activates the double bond. nih.govresearchgate.net | 15 - 25 kcal/mol |

| Ring Opening | Cleavage of C-S bonds in the sulfolane ring. | Calculation of bond dissociation energies and pathways for thermal or radical-induced decomposition. mdpi.com | > 40 kcal/mol |

Note: The activation energies are illustrative values based on computational studies of analogous ketones and sulfones and are highly dependent on the specific reactants, catalysts, and solvent conditions modeled.

Strategic Applications of 1 1,1 Dioxothiolan 2 Yl Propan 2 One in Advanced Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

The utility of 1-(1,1-dioxothiolan-2-yl)propan-2-one as a synthetic building block stems from the reactivity of its core functional groups: the ketone and the sulfone-activated methylene (B1212753) group. Cyclic β-ketosulfones are recognized as valuable reagents for creating a multitude of sulfur-containing compounds, owing to their availability and broad applicability in synthesis. researchgate.net The sulfone moiety is not merely an activating group; it can also function as a leaving group under certain conditions, further expanding its synthetic potential.

The primary modes of reactivity that establish this compound as a versatile intermediate include:

Alkylation and Acylation: The protons on the carbon atom situated between the carbonyl and sulfonyl groups are acidic, allowing for easy deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can readily participate in alkylation and acylation reactions, enabling the introduction of a wide variety of substituents at this position. This forms new carbon-carbon bonds, a fundamental process in the construction of more elaborate molecular skeletons.

Condensation Reactions: The ketone's carbonyl group can undergo condensation reactions with various nucleophiles. For instance, it can react with amines or hydrazines to form imines or hydrazones, respectively. These reactions are often the initial steps in the synthesis of nitrogen-containing heterocyclic rings.

Sulfone Group Manipulation: The sulfone group itself can be the target of chemical modification. In some synthetic strategies, it is retained in the final product, while in others, it is removed after serving its purpose of activating the adjacent carbon.

The dual reactivity allows for a stepwise and controlled approach to molecular construction, where different parts of the molecule can be selectively functionalized.

Table 1: Reactivity of this compound as a Synthetic Intermediate

| Reactive Site | Type of Reaction | Reagents | Potential Products |

|---|---|---|---|

| α-Methylene Carbon | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | α-Substituted β-ketosulfones |

| α-Methylene Carbon | Acylation | Base, Acyl Chloride (RCOCl) | α-Acylated β-ketosulfones |

| Carbonyl Carbon | Condensation | Amines (R-NH2), Hydrazines | Imines, Hydrazones |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.govfu-berlin.de These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors. fu-berlin.dewindows.net

While specific named MCRs prominently featuring this compound are not extensively documented, its structure makes it an ideal candidate for the role of the active methylene component in various MCRs. For example, in Hantzsch-type or similar pyridine syntheses, an active methylene compound condenses with an aldehyde and an ammonia source. The acidic methylene protons and the ketone functionality of this compound provide the necessary reactivity for such transformations.

The potential application in MCRs can be envisioned in scenarios such as:

Synthesis of Dihydropyridines: Reaction with an aldehyde and ammonia or an ammonium salt could lead to the formation of highly substituted dihydropyridine rings fused or substituted with the sulfolane (B150427) moiety.

Biginelli-type Reactions: While the classic Biginelli reaction uses a β-ketoester, the analogous reactivity of a β-ketosulfone suggests its potential to react with an aldehyde and urea (B33335) or thiourea to generate dihydropyrimidinones or their sulfur analogs.

The use of this building block in MCRs would allow for the direct incorporation of the sulfolane ring into complex heterocyclic scaffolds, offering a streamlined route to novel chemical entities.

Contribution to Complex Molecular Architecture Construction

The construction of complex molecular architectures requires building blocks that offer both reactivity and stereochemical control. The rigid five-membered ring of the sulfolane moiety in this compound can serve as a scaffold to direct the spatial orientation of substituents, influencing the stereochemical outcome of reactions.

Its contribution to complex synthesis can be seen in several ways:

As a Chiral Pool Precursor: If prepared in an enantiomerically pure form, the compound can be used to introduce chirality into a target molecule.

Formation of Fused Ring Systems: The functional groups can be used to build additional rings onto the sulfolane core. For example, an intramolecular cyclization of a suitably functionalized derivative could lead to bicyclic or polycyclic sulfone-containing systems.

Use in Tandem Reactions: The compound can be designed to participate in reaction cascades, where an initial reaction at one functional group triggers a subsequent transformation at another site, leading to a rapid increase in molecular complexity. fu-berlin.de

The sulfone group is particularly valuable in this context. It can be used to control reactivity and then be eliminated via reactions like the Ramberg–Bäcklund reaction to form a carbon-carbon double bond, or it can be reductively cleaved. This "scarless" use of the sulfone group is a powerful strategy in the total synthesis of natural products and other complex targets.

Precursors for Heterocyclic Systems

One of the most significant applications of this compound is as a precursor for the synthesis of heterocyclic compounds. sciencescholar.us Sulfur-containing heterocycles, in particular, are prominent motifs in many medicinally active compounds. nih.gov The 1,3-relationship between the ketone and the activating sulfone group is analogous to a 1,3-dicarbonyl compound, making it a powerful synthon for a variety of heterocyclic systems.

Notable examples of heterocyclic syntheses using β-ketosulfones include:

Pyridine Derivatives: Condensation with α,β-unsaturated nitriles or aldehydes in the presence of an ammonia source can yield highly substituted pyridine rings. mdpi.com

Thiophene (B33073) Derivatives: In reactions like the Gewald aminothiophene synthesis, an active methylene compound reacts with a carbonyl compound and elemental sulfur. The reactivity of this compound makes it a suitable candidate for this transformation, leading to thiophenes bearing the sulfolane substituent.

Pyrimidines and Pyrazoles: Reaction with urea or guanidine can lead to pyrimidine derivatives, while reaction with hydrazine (B178648) or substituted hydrazines can be used to construct pyrazole (B372694) rings.

Thiopyran-based Systems: Analogous cyclic ketosulfones, such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, are known to be versatile precursors for thiopyran-based fused heterocycles like pyrans and pyridines. researchgate.net This highlights the general utility of this class of compounds in generating diverse heterocyclic frameworks.

The following table summarizes the potential of this building block in creating various heterocyclic cores.

Table 2: Heterocyclic Systems Derived from this compound

| Co-reactant(s) | Resulting Heterocyclic System | General Reaction Type |

|---|---|---|

| Aldehyde, Ammonia/Ammonium Acetate | Pyridine | Hantzsch-type Synthesis |

| Hydrazine / Substituted Hydrazines | Pyrazole | Paal-Knorr type Condensation |

| Guanidine / Urea | Pyrimidine | Pyrimidine Synthesis |

| α-Haloketones | Furan | Feist-Benary Furan Synthesis |

Emerging Research Areas and Future Directions in 1 1,1 Dioxothiolan 2 Yl Propan 2 One Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of functionalized sulfolanes is a continuous endeavor. For 1-(1,1-Dioxothiolan-2-yl)propan-2-one, future research is likely to move beyond traditional multi-step approaches to more elegant and atom-economical strategies.

Direct C-H Functionalization: A significant leap forward would be the direct C-H functionalization of the parent sulfolane (B150427) ring at the 2-position with an acetone (B3395972) equivalent. This would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Research into transition-metal-catalyzed or photocatalytic C-H activation of sulfolanes could pave the way for this approach.

Photocatalytic Approaches: The application of photocatalysis in sulfone chemistry is a rapidly growing field. nih.gov Novel methods could be developed that utilize visible light to mediate the coupling of a sulfolane radical precursor with a suitable three-carbon building block. This approach offers mild reaction conditions and unique reactivity patterns not accessible through thermal methods. nih.gov

Domino and Multicomponent Reactions: Designing a one-pot synthesis that combines several chemical transformations in a single operation is a key goal of modern organic synthesis. A potential multicomponent strategy could involve the reaction of a sulfur dioxide source, a suitable five-carbon diene precursor, and a nucleophile to construct the functionalized ring system in a single step.

A comparison of potential synthetic routes is outlined in the table below:

| Methodology | Potential Starting Materials | Key Transformation | Advantages |

| Traditional Synthesis | Butadiene, Sulfur Dioxide | Cheletropic reaction, hydrogenation, α-alkylation | Well-established, reliable |

| Direct C-H Functionalization | Sulfolane, Acetone enolate equivalent | Transition-metal or photocatalysis | Atom economical, shorter route |

| Photocatalytic Coupling | 2-Bromosulfolane, Acetone derivative | Light-mediated radical coupling | Mild conditions, novel reactivity |

| Multicomponent Reaction | Dienyl precursor, SO2, Acetonyl synthon | Tandem cycloaddition/functionalization | High efficiency, operational simplicity |

Development of Stereoselective Transformations

The carbon atom at the 2-position of the sulfolane ring in this compound is a stereocenter. The development of methods to control the absolute stereochemistry at this center is a critical area for future research, as enantiomerically pure compounds are often required for applications in medicinal chemistry and materials science.

Asymmetric Catalysis: A key focus will be the development of catalytic asymmetric methods for the synthesis of enantiomerically enriched 2-substituted sulfolanes. This could involve the asymmetric hydrogenation of a corresponding sulfolene precursor or the enantioselective alkylation of a sulfolane enolate using chiral ligands. For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully used to create chiral cyclic sulfones. mdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the sulfolane ring is another viable strategy. This approach would install the desired stereochemistry from the outset, which is then carried through the synthetic sequence.

Kinetic Resolution: The enzymatic or chemical kinetic resolution of a racemic mixture of this compound could provide access to both enantiomers. This would involve a selective reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

The following table summarizes potential strategies for stereoselective synthesis:

| Strategy | Description | Potential Catalyst/Reagent |

| Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond in a sulfolene precursor. | Chiral Rhodium or Ruthenium complexes |

| Asymmetric Alkylation | Deprotonation of sulfolane followed by reaction with an electrophile in the presence of a chiral ligand. | Chiral phase-transfer catalysts or chiral lithium amide bases |

| Organocatalysis | Use of small organic molecules to catalyze the enantioselective functionalization of the sulfolane ring. | Chiral amines or phosphoric acids |

| Biocatalysis | Employment of enzymes for the stereoselective synthesis or resolution of the target compound. | Lipases, Ketoreductases |

Investigation of Catalytic Applications

While sulfolane itself is primarily known as a stable, polar aprotic solvent researchgate.netacs.org, the functional groups in this compound could allow it to serve as a ligand or organocatalyst.

Bidentate Ligand Design: The sulfonyl group's oxygen atoms and the ketone's carbonyl oxygen could potentially act as a bidentate ligand, coordinating to a metal center. The five-membered ring structure would create a specific bite angle, which could influence the stereochemical outcome of catalyzed reactions. Future research could involve the synthesis of transition metal complexes with this compound and the evaluation of their catalytic activity in reactions such as asymmetric hydrogenations or cross-coupling reactions.

Organocatalysis: The acidic α-protons on the sulfolane ring, adjacent to the sulfonyl group, could be exploited in organocatalysis. Upon deprotonation, the resulting anion could participate in various carbon-carbon bond-forming reactions. Furthermore, the ketone functionality could be used in enamine or iminium ion catalysis after condensation with a chiral amine.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. springerprofessional.deuc.ptsci-hub.se The synthesis and subsequent transformations of this compound are well-suited for this modern technology.

Enhanced Safety: The synthesis of sulfolanes often involves the handling of gaseous sulfur dioxide and exothermic hydrogenation steps. wikipedia.org Performing these reactions in a continuous flow reactor minimizes the volume of hazardous materials at any given time and allows for superior temperature control, thereby significantly improving the safety profile. durham.ac.uk

Process Optimization and Scalability: Flow chemistry enables rapid optimization of reaction parameters such as temperature, pressure, and residence time. Once optimized, the process can be easily scaled up by running the reactor for longer periods or by using parallel reactor systems. mdpi.com This is particularly advantageous for the industrial production of this compound.

Telescoped Synthesis: Multi-step synthetic sequences could be "telescoped" into a single continuous flow process, where the output of one reactor is fed directly into the next. uc.pt This avoids time-consuming and yield-reducing workup and purification steps between reactions, leading to a more streamlined and efficient synthesis.

Exploitation of its Unique Structural Features in Chemical Material Science Applications

The combination of a stable, polar sulfone core and a reactive ketone side chain makes this compound an attractive building block for new materials.

Functional Polymers: The ketone group provides a versatile handle for a variety of polymerization and polymer modification reactions. For example, it could undergo aldol (B89426) condensation to form polymeric materials with extended conjugation. Alternatively, it could be converted into other functional groups, such as an alcohol or an amine, which could then be used in the synthesis of polyesters or polyamides.

Ring-Opening Polymerization: Inspired by the radical ring-opening polymerization of other cyclic sulfolane derivatives mdpi.com, research could explore whether this compound can undergo similar processes. This could lead to the formation of polysulfones with pendant acetone groups, which would offer sites for further cross-linking or functionalization. The resulting polymers would be expected to exhibit good thermal stability, a characteristic feature of polysulfones. mdpi.com

High-Performance Solvents and Electrolytes: The parent sulfolane is known for its high thermal and chemical stability and is used as a solvent in demanding industrial processes and as a component in electrolytes for batteries. researchgate.netwikipedia.org The introduction of the propan-2-one group modifies the polarity and solvating properties. Research into the physical properties of this compound could reveal its potential as a specialized solvent or as an additive in electrolyte formulations for lithium-ion batteries or other electrochemical devices.

Antimicrobial Materials: Sulfones and sulfonamides are known to possess antimicrobial properties. acs.org The incorporation of the this compound moiety into polymers or onto surfaces could lead to materials with enhanced antimicrobial efficacy, with potential applications in medical devices and coatings. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(1,1-Dioxothiolan-2-yl)propan-2-one, and how do reaction conditions influence yield?

- The synthesis of substituted propan-2-one derivatives typically involves Friedel-Crafts acylation, nucleophilic substitution, or condensation reactions. For example, analogous compounds (e.g., brominated phenylpropan-2-ones) are synthesized via halogenation of parent ketones using agents like N-bromosuccinimide (NBS) with catalysts such as FeBr₃ . For the sulfone-containing dioxothiolan moiety, oxidation of a thiolane precursor (e.g., using H₂O₂ or meta-chloroperbenzoic acid) may introduce the sulfone group. Key factors include solvent polarity, temperature (e.g., 0–25°C for controlled reactivity), and stoichiometry of oxidizing agents to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?